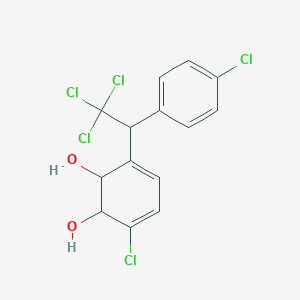
DDT-2,3-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDT-2,3-dihydrodiol is the cyclohexadienediol formed by dearomatization of 2,3-dihydroxy-DDT by reduction at the C(2) and C(3) positions. It derives from a 2,3-dihydroxy-DDT.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
DDT-2,3-dihydrodiol is characterized by the following chemical properties:
- Molecular Formula : C14H11Cl5O2
- Molecular Weight : 388.5 g/mol
- IUPAC Name : (1S,2S)-3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol
The compound's structure includes multiple chlorine atoms and a diol functional group, which contributes to its reactivity and interactions with biological systems .
Bioremediation Potential
One of the most significant applications of this compound is in the field of bioremediation. Various studies have demonstrated its potential for degradation by specific microbial strains under different environmental conditions.
Microbial Degradation Pathways
-
Anaerobic Conditions :
- Under anaerobic conditions, DDT can be reduced to DDD (dichlorodiphenyldichloroethane) and subsequently to DDE (dichlorodiphenyldichloroethylene) through reductive dechlorination. The formation of this compound occurs as an intermediate step in this pathway .
- Certain anaerobic bacteria, such as Clostridium species, have shown efficacy in degrading DDT to less harmful metabolites like DDD within short time frames .
-
Aerobic Conditions :
- Research indicates that aerobic bacteria can also utilize this compound as a substrate for degradation. For instance, studies have highlighted the role of Pseudomonas species in breaking down DDT under aerobic conditions .
- Fungal species such as Daedalae dickinsii have also been implicated in the degradation of DDT in contaminated soils .
| Microbial Strain | Degradation Rate (%) | Conditions |
|---|---|---|
| Clostridium sp. | 74% | Anaerobic |
| Pseudomonas acidovorans | 15.5 µmol/L in 21 days | Aerobic |
| G. trabeum | 43% | Non-sterile soil |
| D. dickinsii | 32% | Non-sterile soil |
Toxicological Assessments
The toxicological implications of DDT and its metabolites have been extensively studied. This compound has been linked to various biochemical changes in organisms exposed to it.
Impact on Hormonal Systems
Recent findings suggest that exposure to DDT and its metabolites can disrupt steroid hormone biosynthesis. For example:
- Studies on wild rats exposed to DDT revealed alterations in plasma metabolite levels associated with bile acid biosynthesis and related gene expression changes .
- Metabolomics approaches have identified significant biochemical pathways affected by DDT exposure, indicating potential biomarkers for assessing environmental toxicity .
Study on Soil Bioremediation
A study conducted by Megharaj et al. (1998) demonstrated the effectiveness of mixed microbial cultures in degrading DDT in soil environments. The introduction of specific strains resulted in measurable reductions of DDT levels over time, showcasing the practical application of this compound in bioremediation strategies .
Metabolomics Analysis
Another significant study utilized metabolomics to evaluate the effects of DDT on aquatic organisms like frogs. The research highlighted changes in metabolic pathways related to fatty acid metabolism due to DDT exposure, providing insights into ecological risks associated with pesticide contamination .
Eigenschaften
Molekularformel |
C14H11Cl5O2 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C14H11Cl5O2/c15-8-3-1-7(2-4-8)11(14(17,18)19)9-5-6-10(16)13(21)12(9)20/h1-6,11-13,20-21H |
InChI-Schlüssel |
GSABQSGIWIDCHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C(C2O)O)Cl)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















